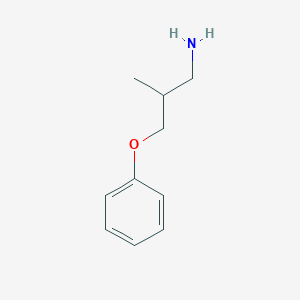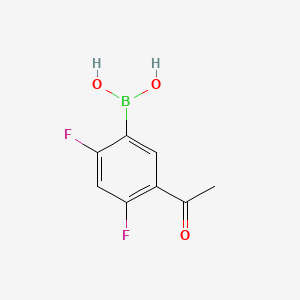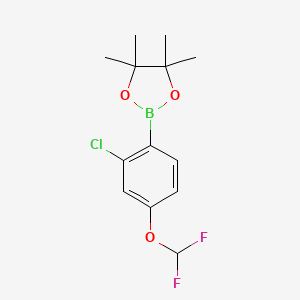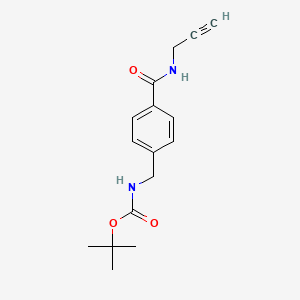![molecular formula C11H16ClNO B13463821 rac-[(2R,3S)-2-phenylpyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13463821.png)
rac-[(2R,3S)-2-phenylpyrrolidin-3-yl]methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-[(2R,3S)-2-phenylpyrrolidin-3-yl]methanol hydrochloride is a chiral compound that has garnered interest in various scientific fields due to its unique structural properties. This compound is characterized by the presence of a phenyl group attached to a pyrrolidine ring, which is further connected to a methanol moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(2R,3S)-2-phenylpyrrolidin-3-yl]methanol hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using phenyl halides under basic conditions.
Attachment of the Methanol Moiety: This step involves the reduction of a suitable intermediate to introduce the methanol group.
Formation of the Hydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
rac-[(2R,3S)-2-phenylpyrrolidin-3-yl]methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to modify the pyrrolidine ring or the phenyl group.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halides and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
rac-[(2R,3S)-2-phenylpyrrolidin-3-yl]methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of rac-[(2R,3S)-2-phenylpyrrolidin-3-yl]methanol hydrochloride involves its interaction with specific molecular targets. The phenyl group and pyrrolidine ring play crucial roles in binding to target sites, while the methanol moiety can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-2-phenylpyrrolidin-3-yl]methanol: The free base form without the hydrochloride salt.
(2R,3S)-2-phenylpyrrolidin-3-yl]methanol acetate: An acetate salt form with different solubility properties.
(2R,3S)-2-phenylpyrrolidin-3-yl]methanol sulfate: A sulfate salt form used in different applications.
Uniqueness
rac-[(2R,3S)-2-phenylpyrrolidin-3-yl]methanol hydrochloride is unique due to its specific chiral configuration and the presence of the hydrochloride salt, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in applications where solubility is a critical factor.
Properties
Molecular Formula |
C11H16ClNO |
|---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
[(2S,3R)-2-phenylpyrrolidin-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c13-8-10-6-7-12-11(10)9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H/t10-,11+;/m0./s1 |
InChI Key |
HMHLTKJOSUPOKK-VZXYPILPSA-N |
Isomeric SMILES |
C1CN[C@@H]([C@@H]1CO)C2=CC=CC=C2.Cl |
Canonical SMILES |
C1CNC(C1CO)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2-chloro-4-fluorophenyl)-2-methylcyclopropyl]methanol, Mixture of diastereomers](/img/structure/B13463739.png)


![Methyl({[4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl})amine hydrochloride](/img/structure/B13463756.png)
![(1S)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13463760.png)






![ethyl({[(2S)-piperidin-2-yl]methyl})amine](/img/structure/B13463801.png)

![[5-(2-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13463816.png)
